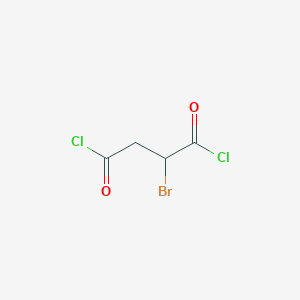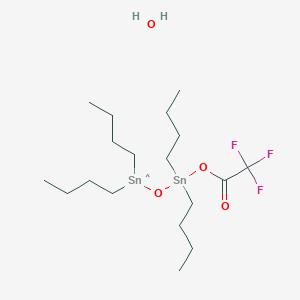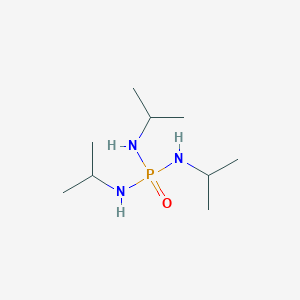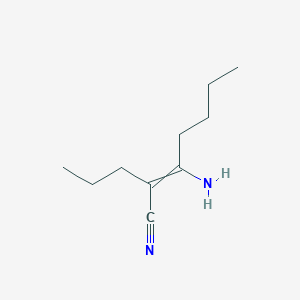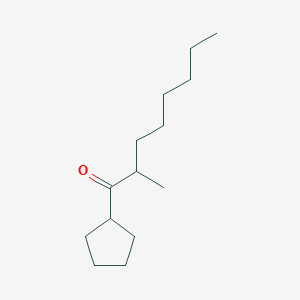
Methylphenyluronium methylphenylarsenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylphenyluronium methylphenylarsenate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate functional groups, which contribute to its diverse reactivity and utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylphenyluronium methylphenylarsenate typically involves the reaction of methylphenylurea with methylphenylarsenic acid under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Methylphenyluronium methylphenylarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the arsenate group to arsenite, altering the compound’s reactivity.
Substitution: The urea and arsenate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylphenyluronium oxide, while reduction could produce methylphenylarsenite.
科学研究应用
Methylphenyluronium methylphenylarsenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of methylphenyluronium methylphenylarsenate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The urea group may interact with protein structures, while the arsenate group can interfere with phosphate metabolism.
相似化合物的比较
Similar Compounds
Methylphenylurea: Shares the urea functional group but lacks the arsenate component.
Methylphenylarsenic Acid: Contains the arsenate group but does not have the urea functionality.
Uniqueness
Methylphenyluronium methylphenylarsenate is unique due to the combination of urea and arsenate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
53679-35-9 |
|---|---|
分子式 |
C15H19AsN2O5 |
分子量 |
382.24 g/mol |
IUPAC 名称 |
(2-methylphenoxy)arsonic acid;(2-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O.C7H9AsO4/c1-6-4-2-3-5-7(6)10-8(9)11;1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3,(H3,9,10,11);2-5H,1H3,(H2,9,10,11) |
InChI 键 |
YYUFGULYWASQFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)N.CC1=CC=CC=C1O[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


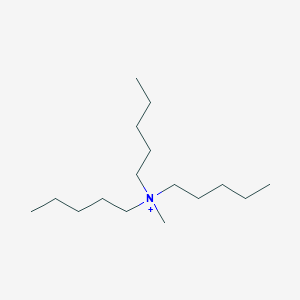
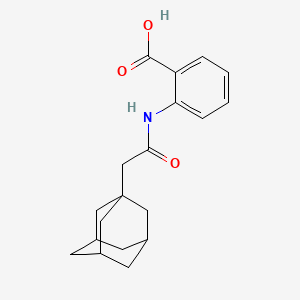
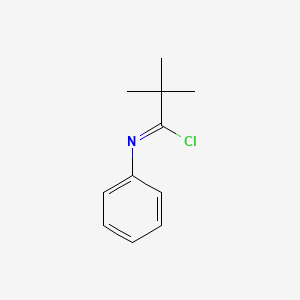


![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

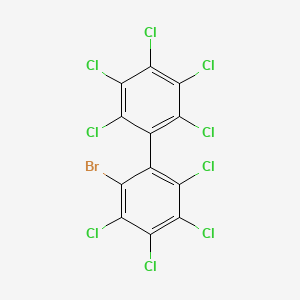
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
